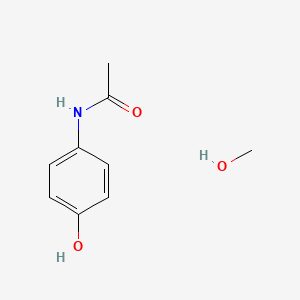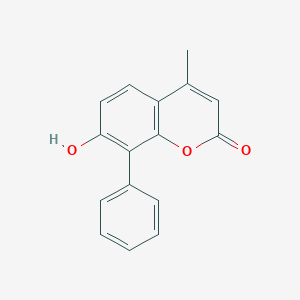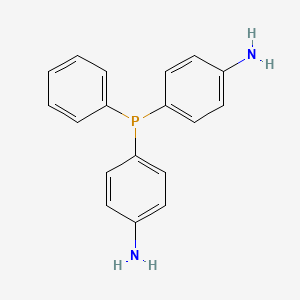
Benzenamine, 4,4'-(phenylphosphinidene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4,4’-(phenylphosphinidene)bis- is a chemical compound with the molecular formula C18H17N2P It is characterized by the presence of a phosphinidene group bridging two benzenamine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-(phenylphosphinidene)bis- typically involves the reaction of benzenamine derivatives with a phosphinidene source. One common method includes the use of phenylphosphinidene dichloride as a reagent, which reacts with benzenamine under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of Benzenamine, 4,4’-(phenylphosphinidene)bis- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4,4’-(phenylphosphinidene)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinidene group to a phosphine.
Substitution: The benzenamine moieties can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted benzenamine derivatives.
Scientific Research Applications
Benzenamine, 4,4’-(phenylphosphinidene)bis- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-(phenylphosphinidene)bis- involves its interaction with molecular targets through its phosphinidene and benzenamine groups. These interactions can lead to the formation of coordination complexes, activation of catalytic sites, and modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4,4’-(phenylphosphinidene)bis[N,N-dimethyl-]
- 4,4’-(Phenylphosphinidene)bis(benzenesulfonic acid)
Uniqueness
Benzenamine, 4,4’-(phenylphosphinidene)bis- is unique due to its specific structure, which allows for versatile reactivity and applications. Its ability to form stable complexes and undergo various chemical transformations makes it distinct from other similar compounds.
Properties
CAS No. |
148308-18-3 |
|---|---|
Molecular Formula |
C18H17N2P |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
4-[(4-aminophenyl)-phenylphosphanyl]aniline |
InChI |
InChI=1S/C18H17N2P/c19-14-6-10-17(11-7-14)21(16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H,19-20H2 |
InChI Key |
CGNWKZGNJFCAMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-8-[(2S,3S)-3-Heptyloxiran-2-yl]-8-methoxyoct-1-ene-4,6-diyn-3-ol](/img/structure/B12546265.png)
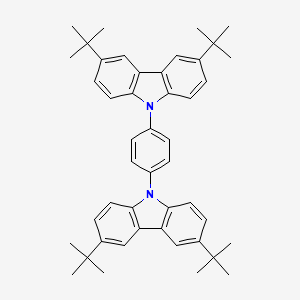

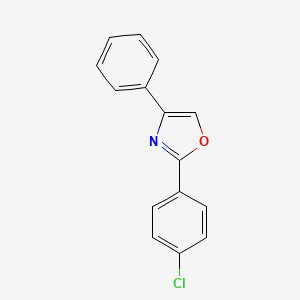
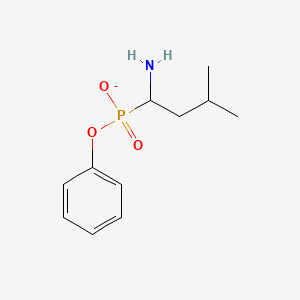
![1-Bromo-4-[(dec-9-en-1-yl)oxy]benzene](/img/structure/B12546299.png)
![2-[4-(1,1-Dimethylethyl)-1,2,3-thiadiazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12546305.png)
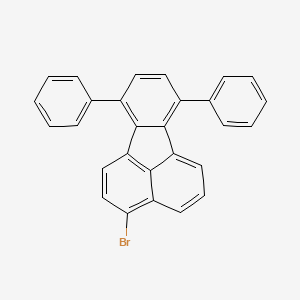
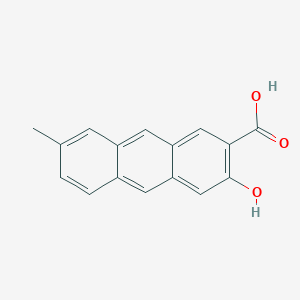
![3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal](/img/structure/B12546316.png)

![N-[(1,3-Thiazol-2-yl)sulfanyl]aniline](/img/structure/B12546325.png)
